molecular formula C7H5BClNO2 B2735583 (2-Chloro-3-cyanophenyl)boronic acid CAS No. 2172654-66-7

(2-Chloro-3-cyanophenyl)boronic acid

Cat. No.: B2735583
CAS No.: 2172654-66-7
M. Wt: 181.38
InChI Key: NEEMUTRFSOHDIO-UHFFFAOYSA-N
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Description

Significance of Arylboronic Acids as Synthetic Intermediates in Modern Chemistry

Arylboronic acids are a class of organoboron compounds that have become indispensable tools in modern organic chemistry. nih.gov Their prominence is largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. organic-chemistry.orgwikipedia.org This reaction allows for the efficient construction of biaryl and polyaryl structures, which are common motifs in many biologically active compounds and functional materials. wikipedia.org

The advantages of using arylboronic acids in synthesis are numerous. They are generally stable, crystalline solids that are easy to handle and are compatible with a wide range of functional groups. nih.govyoutube.com Compared to other organometallic reagents, they exhibit low toxicity and their byproducts are often environmentally benign. nih.gov These characteristics have made the Suzuki-Miyaura coupling a favored method in industrial applications, including the large-scale synthesis of pharmaceuticals. nih.gov Beyond C-C bond formation, arylboronic acids are also used in Chan-Lam coupling for C-N and C-O bond formation, as well as in rhodium-catalyzed reactions. nih.gov Their versatility makes them crucial building blocks for creating novel compounds with potential applications in medicine and materials science. researchgate.netresearchgate.net

Structural Characteristics and Electronic Effects of 2-Chloro-3-cyanophenyl Substitution on Boronic Acid Reactivity

(2-Chloro-3-cyanophenyl)boronic acid is distinguished by the specific arrangement of its substituents on the phenyl ring. The boronic acid group is located at the C1 position, a chloro group at C2 (ortho), and a cyano group at C3 (meta). These substituents impart distinct electronic properties that significantly influence the molecule's reactivity.

Key Physicochemical Properties: Below is a table summarizing the key properties of this compound.

Property Value
CAS Number 2172654-66-7
Molecular Formula C₇H₅BClNO₂

| Molecular Weight | 181.39 g/mol |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Electronic Effects of Substituents: Both the chlorine atom and the cyano group are strongly electron-withdrawing, which has a profound impact on the boronic acid's properties.

SubstituentPositionInductive Effect (-I)Resonance Effect (-R/+R)Overall Effect
Chloro (Cl) orthoStrongWeak (+R)Strongly electron-withdrawing
Cyano (CN) metaStrongStrong (-R)Strongly electron-withdrawing

The chloro group at the ortho position exerts a powerful negative inductive effect (-I) due to its high electronegativity. nih.gov While it has a weak positive resonance effect (+R) from its lone pairs, the inductive effect is dominant for halogens. The cyano group at the meta position is also strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects.

The combined influence of these two electron-withdrawing groups makes the phenyl ring electron-deficient. This has several important consequences for reactivity:

Increased Lewis Acidity: The withdrawal of electron density from the boron atom increases its Lewis acidity. This can enhance the rate of transmetalation in the Suzuki-Miyaura catalytic cycle, a key step where the organic group is transferred from boron to the palladium catalyst. organic-chemistry.org

Modified pKa: Electron-withdrawing groups are known to decrease the pKa of arylboronic acids, making them more acidic. mdpi.com This increased acidity can be beneficial, as the formation of a boronate anion is often required to initiate the transmetalation step. researchgate.net

Steric Influence: The presence of a chloro group in the ortho position can introduce steric hindrance. researchgate.net This may influence the approach of the palladium catalyst and other reagents, potentially affecting reaction rates and yields.

Overview of Current Research Trajectories and Academic Relevance

This compound is primarily utilized as a specialized building block in synthetic chemistry, particularly for introducing the 2-chloro-3-cyanophenyl moiety into larger, more complex molecules. While large-scale studies dedicated solely to this compound are not prevalent, its academic and industrial relevance lies in its application in the synthesis of high-value targets, such as pharmaceuticals. researchgate.net

The structural motif of a substituted phenyl ring is central to the design of many therapeutic agents, especially small molecule kinase inhibitors, which are a cornerstone of modern cancer therapy. acs.orged.ac.uk Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases. acs.org The synthesis of kinase inhibitors often relies on cross-coupling reactions like the Suzuki-Miyaura coupling to assemble the complex aromatic systems required for binding to the target kinase. nih.govmdpi.com

Arylboronic acids with electron-withdrawing groups, such as this compound, are particularly useful in this context. The specific electronic and steric properties of the 2-chloro-3-cyanophenyl group can be exploited to fine-tune the binding affinity and selectivity of a drug candidate for its target protein. Research in this area often involves the synthesis of libraries of related compounds, where intermediates like this compound are coupled with various heterocyclic partners to explore structure-activity relationships. researchgate.net Given the importance of kinase inhibitors and other targeted therapies in modern medicine, the demand for novel, highly functionalized building blocks like this compound remains high. nih.gov

Properties

IUPAC Name

(2-chloro-3-cyanophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEMUTRFSOHDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C#N)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172654-66-7
Record name (2-chloro-3-cyanophenyl)boronic acid
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Advanced Synthetic Methodologies for 2 Chloro 3 Cyanophenyl Boronic Acid

Strategies for Regioselective Ortho-Borylation of Substituted Benzonitriles

The regioselective introduction of a boryl group onto a substituted benzonitrile (B105546) core, particularly ortho to an existing substituent, is a powerful method for creating highly functionalized aromatic building blocks. The electronic properties and steric hindrance of the substituents on the benzonitrile ring heavily influence the choice of synthetic strategy. For a target like (2-Chloro-3-cyanophenyl)boronic acid, where the boryl group is positioned ortho to a chlorine atom, several advanced methods are applicable. These include directed ortho-metalation, halogen-metal exchange, and transition-metal-catalyzed borylation.

Directed ortho-Metalation (DoM) Approaches

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. wikipedia.org The method relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the sterically most accessible ortho-position. baranlab.org The resulting aryllithium intermediate is then trapped by an electrophile, in this case, a boron-containing reagent, to yield the desired arylboronic acid or its ester. wikipedia.org Both the chloro and cyano groups can function as DMGs, although their directing strengths vary. organic-chemistry.org In the context of synthesizing this compound from 2-chlorobenzonitrile, the chloro group directs the metalation to the C-3 position.

The core of the DoM strategy is the use of strong lithium-based reagents to achieve deprotonation. wikipedia.org Common reagents include alkyllithiums like n-butyllithium (n-BuLi) and sec-butyllithium (B1581126) (s-BuLi), or lithium amide bases such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP). wikipedia.orgunblog.fr The choice of base is critical and often depends on the substrate's functional groups.

The general process involves the slow addition of the lithium reagent to the substituted benzonitrile at very low temperatures (typically -78 °C) to form the lithiated intermediate. This intermediate is then quenched with a trialkyl borate (B1201080), such as triisopropyl borate (B(OiPr)₃) or trimethyl borate (B(OMe)₃). Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the final boronic acid. organic-chemistry.org

Reagent TypeExampleRole in SynthesisKey Considerations
Alkyllithiumn-Butyllithium (n-BuLi)Deprotonation of the aryl ring ortho to the DMG.Highly basic and nucleophilic; can react with sensitive functional groups.
Lithium AmideLithium 2,2,6,6-tetramethylpiperidide (LTMP)Deprotonation with reduced nucleophilicity.Preferred for substrates with electrophilic groups like nitriles to avoid side reactions.
Boron ElectrophileTriisopropyl borate (B(OiPr)₃)Traps the aryllithium intermediate to form a boronate ester.Reacts with the aryllithium to form the C-B bond.

A significant challenge in the metalation of benzonitriles is the electrophilic nature of the nitrile (cyano) group. google.com Strong nucleophiles, especially alkyllithiums like n-BuLi, can add to the nitrile, leading to the formation of ketone byproducts after hydrolysis and significantly reducing the yield of the desired boronic acid. google.com

Several strategies are employed to overcome this issue:

Low Temperatures: Performing the reaction at cryogenic temperatures (e.g., -78 °C or lower) is crucial to slow down the rate of nucleophilic attack on the nitrile group, favoring the kinetically faster deprotonation. google.com

Use of Non-Nucleophilic Bases: Hindered lithium amide bases, such as LTMP, are less nucleophilic than alkyllithiums due to steric bulk. organic-chemistry.org These bases are highly effective at deprotonation while minimizing the undesired addition to the nitrile. One study reports the successful ortho-borylation of benzonitriles using LTMP, tolerating the cyano group. organic-chemistry.org

Inverse Addition: Slowly adding the substrate to the lithium base can maintain a low concentration of the aryllithium species, potentially reducing side reactions.

A patent describes a process for producing 2-cyanophenylboronic acid using LTMP generated from n-butyllithium and 2,2,6,6-tetramethylpiperidine (B32323) at -78°C, which achieves a high yield of 71% after quenching with triisopropoxyborane. google.com This highlights the effectiveness of using hindered amide bases for the synthesis of nitrile-containing boronic acids.

Halogen-Metal Exchange Processes Followed by Borylation

Halogen-metal exchange is another powerful method for generating aryllithium intermediates, which can then be borylated. wikipedia.org This reaction is typically very fast, even at low temperatures, and involves treating an aryl halide with an organolithium reagent. The rate of exchange is dependent on the halogen, following the trend I > Br >> Cl. wikipedia.org

To synthesize this compound via this route, a suitable precursor would be 2-chloro-3-bromobenzonitrile or 2-chloro-3-iodobenzonitrile. The C-Br or C-I bond would undergo selective exchange over the more stable C-Cl bond.

The process involves:

Reacting the dihalobenzonitrile with an alkyllithium (e.g., n-BuLi or t-BuLi) at low temperatures (-78 °C to -100 °C).

The organolithium reagent selectively exchanges with the more reactive halogen (Br or I), forming the 2-chloro-3-cyano-1-lithiobenzene intermediate.

This intermediate is then quenched with a trialkyl borate, followed by hydrolysis to yield the target boronic acid.

This method offers high regioselectivity dictated by the position of the heavier halogen atom. The inertness of the C-Cl bond under these conditions is advantageous for synthesizing chloro-substituted arylboronic acids.

Catalytic Borylation Reactions

Transition metal-catalyzed reactions provide a milder and often more functional-group-tolerant alternative to organolithium-based methods. These reactions typically involve the coupling of an aryl halide with a boron-containing reagent.

Palladium-catalyzed borylation, often referred to as the Miyaura borylation, is a widely used method for synthesizing arylboronic esters. organic-chemistry.org The reaction couples an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. researchgate.net

For the synthesis of this compound pinacol (B44631) ester, a precursor like 2-chloro-3-bromobenzonitrile would be ideal. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for chemoselective borylation at the C-3 position.

A typical reaction setup includes:

Substrate: 2-chloro-3-bromobenzonitrile

Boron Reagent: Bis(pinacolato)diboron (B₂pin₂)

Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precursor like PdCl₂(dppf).

Ligand: A phosphine (B1218219) ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf).

Base: A weak base, commonly potassium acetate (B1210297) (KOAc).

Solvent: An aprotic solvent like dioxane or DMSO.

The reaction tolerates a wide variety of functional groups, including nitriles. organic-chemistry.org The resulting boronate ester can be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid.

ComponentExampleFunction
Catalyst PdCl₂(dppf)Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
Boron Reagent Bis(pinacolato)diboron (B₂pin₂)Source of the boryl group.
Base Potassium Acetate (KOAc)Promotes the transmetalation step.
Solvent DioxaneProvides the reaction medium.
Iridium-Catalyzed C-H Borylation Methodologies

Direct C-H borylation has become a potent technique for synthesizing arylboronic acids, as it bypasses the need for pre-functionalized starting materials. Iridium-catalyzed reactions are especially significant due to their high regioselectivity and tolerance of various functional groups. nih.gov For the synthesis of this compound, this method involves the direct borylation of 2-chloro-3-cyanobenzene.

The regioselectivity of this reaction is governed by the steric and electronic properties of the substituents on the aromatic ring. An iridium catalyst, typically paired with a bidentate phosphine or bipyridine ligand, selectively activates a C-H bond. This activated bond is then converted to a C-B bond using a boron-containing reagent like bis(pinacolato)diboron (B2pin2). The C-H bond positioned ortho to the chloro group and meta to the cyano group is the most sterically accessible and electronically favorable site for borylation, yielding the desired product.

Key advantages of this methodology include:

High Atom Economy: This approach avoids the generation of stoichiometric byproducts common in traditional cross-coupling methods.

Functional Group Tolerance: The mild reaction conditions are compatible with a broad range of functional groups, including the chloro and cyano groups present in the substrate. nih.gov

Direct Functionalization: It enables the direct conversion of a C-H bond to a C-B bond, simplifying the synthetic route.

Ongoing research in this field is focused on developing more active and selective catalysts that can function under milder conditions and with lower catalyst loadings, which would further elevate the utility of this method. nih.gov

Strategic Precursor Design and Derivatization Approaches

The synthesis of this compound often depends on meticulously designed precursors and derivatization tactics to achieve high yields and purity.

A prevalent and well-established method for producing this compound begins with halogenated benzonitrile precursors. One common strategy employs a di-halogenated benzonitrile, such as 2,6-dichloro-3-cyanobenzene. This precursor can undergo a selective metal-halogen exchange, typically with an organolithium reagent like n-butyllithium at low temperatures, followed by quenching with a trialkyl borate, such as triisopropyl borate. An acidic workup then yields the desired boronic acid.

The selectivity of the metal-halogen exchange is critical and is often dictated by the electronic properties of the substituents. The cyano group, being a strong electron-withdrawing group, can influence the acidity of the ortho protons and the reactivity of the adjacent halogen atoms.

An alternative route involves the use of a Grignard reagent. For example, reacting a suitable bromochloro-benzonitrile with magnesium metal can form the Grignard reagent, which is then reacted with a borate ester. nih.gov The choice of solvent and reaction temperature is vital for controlling the reaction and minimizing the formation of side products. organic-chemistry.org

Boronic acids are known to be susceptible to dehydration, which leads to the formation of cyclic boroxines, and they can be challenging to purify via chromatography due to their polarity and the potential for protodeboronation. To overcome these challenges, boronic esters, particularly pinacol and neopentyl glycol esters, are widely used as stable and easily manageable intermediates. nih.govrsc.org

The synthesis of this compound pinacol ester can be accomplished through the iridium-catalyzed C-H borylation of 2-chloro-3-cyanobenzene with bis(pinacolato)diboron (B2pin2). This reaction directly produces the stable pinacol ester, which is typically a crystalline solid that can be readily purified by column chromatography or recrystallization. enamine.net

Neopentyl glycol esters also offer good stability and are often crystalline, which simplifies purification. These esters can be prepared by reacting the boronic acid with neopentyl glycol, often with the azeotropic removal of water.

Boronic esters serve as protected forms of boronic acid and can be used directly in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. If the free boronic acid is needed, the ester can be hydrolyzed under acidic or basic conditions. organic-chemistry.org This two-step process—forming a stable ester intermediate, purifying it, and then deprotecting it—often results in a final product of higher purity than the direct synthesis of the boronic acid.

Table 1: Comparison of Boronic Acid and Boronic Ester Properties
PropertyThis compoundThis compound Pinacol Ester
Stability Prone to dehydration (boroxine formation)Generally stable and crystalline
Purification Often difficult by chromatographyReadily purified by chromatography or recrystallization
Handling Can be challenging due to polarityEasier to handle, less polar
Reactivity Used in various cross-coupling reactionsCan be used directly in cross-coupling reactions

Considerations for Industrial Scale-Up and Process Optimization in Boronic Acid Production

Transitioning the synthesis of this compound from a laboratory setting to industrial production introduces several challenges and necessitates thorough process optimization. nih.govresearchgate.net

Key considerations include:

Cost of Goods (CoG): The selection of starting materials and reagents is crucial. For instance, while iridium catalysts are highly efficient, their cost can be a significant factor. Process optimization aims to minimize catalyst loading and ensure effective recycling.

Process Safety: Reactions involving highly reactive intermediates, such as organolithium or Grignard reagents, demand strict safety protocols, especially on a large scale. The exothermic nature of these reactions requires careful control of temperature and addition rates.

Impurity Profile: The purity of the final product is critical, particularly for pharmaceutical applications. The manufacturing process must be designed to control and minimize the formation of impurities, including boroxines, residual starting materials, and byproducts from side reactions. nih.gov

Crystallization and Isolation: Developing a robust crystallization process is essential for obtaining the boronic acid or its ester in the desired physical form and with high purity. researchgate.net This involves selecting appropriate solvents, controlling cooling rates, and designing efficient filtration and drying procedures.

Waste Management: Industrial-scale synthesis generates substantial waste streams. Green chemistry principles are increasingly being applied to minimize waste, for example, by favoring catalytic methods over stoichiometric reagents and by choosing more environmentally friendly solvents.

Table 2: Key Parameters for Industrial Scale-Up
ParameterLaboratory ScaleIndustrial Scale
Reaction Volume Milliliters to LitersLiters to Cubic Meters
Heat Transfer High surface area to volume ratioLow surface area to volume ratio, requiring specialized reactors
Mixing Generally efficientCan be challenging, requiring optimized agitator design
Reagent Addition Manual or syringe pumpControlled pumping systems
Work-up & Isolation Separatory funnel, rotary evaporatorCentrifuges, filter dryers, large-scale distillation units
Process Control Manual monitoringAutomated process control systems (e.g., PAT)

Process Analytical Technology (PAT) is frequently employed in modern manufacturing to monitor and control critical process parameters in real-time, ensuring consistent product quality and process efficiency. Continuous flow chemistry is also being investigated as a safer and more efficient alternative to batch processing for certain steps in boronic acid synthesis. acs.org

Mechanistic Insights and Chemical Reactivity of 2 Chloro 3 Cyanophenyl Boronic Acid

Fundamental Reactivity Principles of Arylboronic Acids in Organic Transformations

Arylboronic acids are a cornerstone of contemporary organic chemistry, primarily due to their stability, low toxicity, and versatile reactivity. Their chemical behavior is governed by the intrinsic properties of the boronic acid group [-B(OH)₂].

Lewis Acidity and Adduct Formation of the Boron Center

A defining characteristic of boronic acids is the Lewis acidic nature of the boron atom. Boron, in its trigonal planar sp² hybridized state in the boronic acid, possesses a vacant p-orbital. This electron deficiency allows it to act as a Lewis acid, readily accepting a pair of electrons from a Lewis base (a nucleophile). organic-chemistry.org

In the context of cross-coupling reactions, this Lewis acidity is crucial for the activation of the boronic acid. The reaction is typically performed in the presence of a base, such as a hydroxide (B78521) or carbonate. The base coordinates to the boron center, forming a tetracoordinate boronate species (an adduct). This process changes the hybridization of the boron atom from sp² to sp³, imparting a negative charge on the boron center. This "ate" complex is significantly more nucleophilic than the neutral boronic acid, which enhances its ability to transfer the aryl group to the metal catalyst in the subsequent transmetalation step.

Transmetalation Mechanisms in Catalytic Cross-Coupling Reactions

Transmetalation is a fundamental organometallic process involving the transfer of an organic ligand from one metal center to another. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, transmetalation is the key step where the carbon-carbon bond formation is orchestrated. libretexts.org

The generally accepted mechanism involves the reaction of the activated organoboron compound (the tetracoordinate boronate) with an arylpalladium(II) halide complex, which is formed in the initial oxidative addition step. The aryl group from the boronate complex displaces the halide or other ligand on the palladium center, forming a new diorganopalladium(II) intermediate. This transfer is the irreversible and rate-determining step in many Suzuki-Miyaura catalytic cycles. The efficiency of transmetalation is influenced by several factors, including the nature of the base, the solvent, and the electronic properties of the organic groups involved.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are exceptionally effective in mediating the formation of carbon-carbon bonds, and arylboronic acids are among the most important coupling partners in these transformations.

Suzuki-Miyaura Cross-Coupling Reactions

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura reaction has become one of the most powerful and widely used methods for synthesizing biaryls, conjugated dienes, and styrenes. harvard.edu The reaction typically involves the coupling of an organoboron reagent with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.org The catalytic cycle consists of three primary steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar¹-X) to form a Pd(II) intermediate (Ar¹-Pd-X). This is often the rate-determining step of the cycle. libretexts.org

Transmetalation: The activated boronic acid (Ar²-B(OH)₃⁻) transfers its aryl group (Ar²) to the Pd(II) complex, displacing the halide (X) and forming a diorganopalladium(II) species (Ar¹-Pd-Ar²).

Reductive Elimination: The diorganopalladium(II) intermediate eliminates the final product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The success of a Suzuki-Miyaura coupling, especially with challenging substrates, is highly dependent on the catalytic system. This system comprises a palladium precursor and, crucially, a supporting ligand. Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). libretexts.org

Ligands play a multifaceted role: they stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its electronic and steric properties to enhance reactivity. For sterically hindered or electron-deficient substrates, the choice of ligand is critical. Electron-rich and bulky phosphine (B1218219) ligands are particularly effective. libretexts.org They promote the oxidative addition step and facilitate the final reductive elimination. libretexts.org The development of specialized ligands, such as dialkylbiaryl phosphines (e.g., SPhos, XPhos) by the Buchwald group and P,O-chelating ligands, has significantly expanded the scope of the Suzuki reaction to include previously unreactive coupling partners like aryl chlorides. harvard.eduacs.org

Ligand TypeExamplesKey Characteristics & Applications
Monodentate Phosphines PPh₃, P(t-Bu)₃Simple, early ligands. P(t-Bu)₃ is bulky and electron-rich, improving reactivity for less reactive substrates.
Bulky Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosHighly effective for sterically hindered and electron-poor substrates, including aryl chlorides. Promotes fast reductive elimination.
Ferrocenyl Phosphines dppfBidentate ligand providing high stability to the catalyst. Effective in a broad range of couplings.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form stable complexes with palladium. Useful for challenging couplings and can offer high turnover numbers.
P,O-Chelating Ligands 2-(2'-dicyclohexylphosphinophenyl)-2-methyl-1,3-dioxolaneCan generate and stabilize mono-phosphine chelating intermediates suitable for reactions with aryl chlorides. acs.org

The specific structure of (2-Chloro-3-cyanophenyl)boronic acid presents distinct challenges and dictates its scope in Suzuki-Miyaura couplings. The molecule is both sterically hindered and electronically deactivated.

Scope: this compound can be coupled with a variety of aryl and heteroaryl halides (bromides and iodides) and triflates under optimized conditions. The reaction provides a direct route to synthesize complex 2-chloro-3-cyano-biphenyl derivatives, which are valuable intermediates in medicinal chemistry and materials science. The use of modern, highly active catalytic systems allows for successful couplings with both electron-rich and electron-poor partners. Microwave-assisted protocols can be particularly effective in driving these challenging reactions to completion in shorter times. mdpi.com

Limitations: The primary limitations arise from two factors:

Steric Hindrance: The chloro group at the ortho position to the boronic acid sterically impedes the approach to the palladium center during the transmetalation step. This can significantly slow down the reaction rate and lead to lower yields. Overcoming this requires the use of catalysts with bulky ligands (e.g., SPhos, RuPhos) that promote the formation of a more accessible palladium intermediate. nih.gov

Electronic Effects: The chloro and cyano groups are strongly electron-withdrawing. This reduces the nucleophilicity of the phenyl ring on the boronic acid, making the transmetalation step less favorable. To counteract this, stronger bases (e.g., K₃PO₄, Cs₂CO₃) and more electron-rich ligands are often necessary to generate a sufficiently reactive boronate "ate" complex.

Protodeboronation, the cleavage of the C–B bond by a proton source, can also be a competing side reaction, particularly under harsh conditions or with prolonged reaction times. This is a common issue for electron-deficient arylboronic acids. harvard.edu Careful optimization of the base, solvent, and temperature is crucial to minimize this undesired pathway.

Coupling Partner (Ar-X)Catalyst/Ligand SystemBaseSolventTypical Outcome
Electron-rich Aryl Bromide Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂OGood to excellent yields. Bulky ligand overcomes steric hindrance.
Electron-poor Aryl Bromide Pd₂(dba)₃ / RuPhosCs₂CO₃TolueneGood yields. Strong base and active ligand needed to facilitate transmetalation.
Sterically Hindered Aryl Iodide PdCl₂(dppf)K₂CO₃DMFModerate yields. Both partners are sterically demanding, requiring higher temperatures.
Aryl Chloride Pd(OAc)₂ / XPhosK₃PO₄t-Amyl alcoholChallenging but feasible with highly active Buchwald-type catalysts. acs.org
Heteroaryl Bromide PdCl₂(P(t-Bu)₃)₂K₂CO₃Ethanol (B145695)/H₂OVariable yields, dependent on the electronic nature and stability of the heterocycle.
Stereochemical and Regiochemical Control in Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. libretexts.org When employing substrates such as this compound, which possesses distinct substitution patterns, the aspects of stereochemistry and regiochemistry become critical determinants of the final product structure.

Stereochemical Control:

The stereochemical outcome of Suzuki-Miyaura couplings is significantly influenced by the choice of palladium catalyst and associated ligands. nih.gov While the reaction with sp²-hybridized centers, as in this compound, generally proceeds with retention of configuration, the specific ligand environment around the palladium atom can fine-tune the reaction's stereoselectivity, particularly in cases involving chiral substrates or the formation of atropisomers. researchgate.netbeilstein-journals.org

For instance, the use of bulky, electron-rich phosphine ligands can enforce a specific geometry in the transition state, thereby directing the stereochemical course of the reaction. nih.gov In couplings involving alkenylboronic esters, the choice of ligand has been demonstrated to be crucial in determining the stereochemistry of the resulting alkene products. nih.gov While direct studies on the stereocontrol of this compound in the formation of chiral biaryls are not extensively detailed in the provided search results, the general principles of ligand-based stereocontrol in Suzuki-Miyaura reactions are well-established and would be applicable. nih.govresearchgate.netnih.gov

Regiochemical Control:

Regioselectivity in Suzuki-Miyaura couplings becomes pertinent when a coupling partner has multiple potential reaction sites. In the case of this compound, the primary site of reaction is the boronic acid moiety. However, when coupled with a di- or polyhalogenated aromatic or heteroaromatic compound, the regioselectivity is dictated by the relative reactivity of the halide leaving groups. Generally, the order of reactivity is I > Br > Cl. researchgate.net

In a scenario where this compound is reacted with a compound containing both a bromine and a chlorine atom, the coupling will preferentially occur at the carbon-bromine bond. This selectivity is a result of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating oxidative addition to the palladium(0) catalyst. nih.gov This inherent difference in reactivity allows for sequential, site-selective couplings.

For example, in the coupling of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, the regioselectivity of the Suzuki-Miyaura reaction is influenced by the electronic properties of the positions on the pyridine (B92270) ring, with the C4 and C6 positions being more reactive than the C2 position. researchgate.net Such principles of regioselective coupling are fundamental to the strategic synthesis of complex, polysubstituted aromatic systems.

Other Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

Beyond the Suzuki-Miyaura coupling, this compound can participate in a variety of other palladium-catalyzed carbon-carbon bond-forming reactions. These transformations broaden the synthetic utility of this boronic acid, allowing for the introduction of diverse structural motifs.

Heck Reaction: While the classic Heck reaction involves the coupling of an organohalide with an alkene, variations utilizing organoboron compounds have been developed. In these reactions, the boronic acid can serve as the organometallic partner. The reaction between this compound and an alkene, catalyzed by a palladium complex, would lead to the formation of a substituted styrene (B11656) derivative. The catalytic cycle typically involves oxidative addition of an aryl halide to Pd(0), followed by insertion of the alkene and subsequent β-hydride elimination.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, typically involving the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org While the standard protocol uses an organohalide, modifications employing arylboronic acids have been reported. A copper-free variant, often referred to as the Heck alkynylation, can be particularly advantageous. organic-chemistry.org In such a reaction, this compound could couple with a terminal alkyne in the presence of a palladium catalyst to yield an aryl alkyne.

Mizoroki-Heck Coupling: This reaction is a palladium-catalyzed cross-coupling of aryl halides with alkenes. While not directly involving the boronic acid as a primary coupling partner in the traditional sense, the principles of palladium catalysis are shared. A study on palladium on activated carbon catalysts demonstrated high activity for both Suzuki-Miyaura and Mizoroki-Heck reactions, highlighting the versatility of such catalytic systems. mdpi.com

The table below summarizes the potential outcomes of these palladium-catalyzed reactions with this compound.

ReactionCoupling PartnerProduct Type
Heck ReactionAlkeneSubstituted Styrene
Sonogashira CouplingTerminal AlkyneAryl Alkyne
Mizoroki-Heck CouplingAlkeneSubstituted Alkene

Copper-Promoted Cross-Coupling Reactions of Arylboronic Acids

Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods, particularly for the formation of carbon-heteroatom bonds. nih.gov These reactions often proceed under milder conditions and exhibit different substrate scope and functional group tolerance.

Chan-Lam Amination for Carbon-Nitrogen Bond Formation

The Chan-Lam amination, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an arylboronic acid and an amine or other N-H containing compound. wikipedia.org This reaction is advantageous as it can often be carried out at room temperature and open to the air. wikipedia.orgorganic-chemistry.org

The general mechanism involves the formation of a copper-aryl species, which then interacts with the amine. A proposed pathway involves the oxidation of Cu(II) to a Cu(III) intermediate, which then undergoes reductive elimination to form the C-N bond and regenerate a Cu(I) species. wikipedia.org The catalytic cycle is completed by reoxidation of Cu(I) to Cu(II) by an oxidant, often oxygen from the air. sci-hub.se

This compound is a suitable substrate for the Chan-Lam amination. The electron-withdrawing nature of the chloro and cyano groups can influence the reactivity of the boronic acid. The reaction would proceed as follows:

This compound + R¹R²NH --(Cu catalyst, base, oxidant)--> 2-Chloro-3-cyano-N,N-R¹R²-aniline

A variety of amines, including primary and secondary aliphatic and aromatic amines, can be used as coupling partners. The reaction conditions, such as the choice of copper source (e.g., Cu(OAc)₂, CuI), ligand, base, and solvent, can be optimized to achieve high yields. researchgate.net

Table of Reaction Parameters for Chan-Lam Amination

ParameterTypical Reagents/Conditions
Copper SourceCu(OAc)₂, CuI, Cu₂O
LigandPyridine, 1,10-phenanthroline, N,N'-dimethylurea
BaseEt₃N, K₂CO₃, Cs₂CO₃
OxidantO₂ (air), TEMPO
SolventCH₂Cl₂, CH₃CN, DMF

Copper-Catalyzed Carbon-Oxygen Bond Formation

Analogous to the Chan-Lam amination, copper catalysts can also promote the formation of carbon-oxygen bonds between arylboronic acids and alcohols or phenols. This reaction provides a direct route to aryl ethers. sci-hub.se

The mechanism is believed to be similar to that of the C-N bond formation, involving a copper(III)-aryl-alkoxide intermediate that undergoes reductive elimination. wikipedia.org

This compound can be effectively coupled with a range of alcohols and phenols to produce the corresponding aryl ethers.

This compound + R-OH --(Cu catalyst, base, oxidant)--> 1-(Alkoxy/Phenoxy)-2-chloro-3-cyanobenzene

The reaction conditions are generally mild, and the use of an inexpensive and abundant metal like copper makes this an attractive synthetic method. nih.gov

Table of Substrate Scope for Copper-Catalyzed C-O Coupling

Alcohol/Phenol TypeExample
Primary AlcoholsMethanol, Ethanol
Secondary AlcoholsIsopropanol
PhenolsPhenol, substituted phenols

Rhodium-Catalyzed Additions Involving Boronic Acids

Rhodium catalysts have proven to be highly effective in promoting the addition of organoboron reagents to unsaturated systems, providing a powerful tool for the formation of carbon-carbon bonds.

Conjugate Additions to Unsaturated Carbonyl Compounds

Rhodium-catalyzed 1,4-conjugate addition (or Michael addition) of arylboronic acids to α,β-unsaturated carbonyl compounds is a well-established method for the synthesis of β-aryl ketones, esters, and amides. organic-chemistry.org This reaction offers a reliable way to introduce an aryl group at the β-position of a carbonyl system.

The catalytic cycle is thought to involve the transmetalation of the aryl group from the boronic acid to the rhodium(I) catalyst, followed by the insertion of the α,β-unsaturated carbonyl compound into the rhodium-aryl bond. The resulting rhodium enolate then undergoes hydrolysis or protonolysis to release the product and regenerate the active rhodium catalyst. bohrium.com

This compound can serve as the aryl donor in this reaction. The presence of the electron-withdrawing groups may affect the rate of transmetalation.

This compound + α,β-Unsaturated Carbonyl --(Rh catalyst, base)--> β-(2-Chloro-3-cyanophenyl) Carbonyl Compound

Chiral ligands can be employed to render this reaction enantioselective, providing access to valuable chiral building blocks. The choice of ligand, solvent, and base are crucial for achieving high yields and enantioselectivities.

Table of α,β-Unsaturated Carbonyl Acceptors

Acceptor TypeExample
EnonesMethyl vinyl ketone, Cyclohexenone
EnoatesMethyl acrylate, tert-Butyl acrylate
EnamidesN-Acryloylmorpholine

Asymmetric Variants of Rhodium-Catalyzed Reactions

Rhodium-catalyzed reactions involving arylboronic acids, such as this compound, have been extended to asymmetric variants, enabling the synthesis of chiral molecules with high enantioselectivity. thieme-connect.com These transformations, particularly asymmetric 1,4-addition reactions, are of significant value as the chiral products can serve as building blocks for pharmaceuticals and natural products. rsc.orgrsc.org The key to achieving enantioselectivity is the use of a chiral ligand that coordinates to the rhodium center, creating a chiral environment that directs the addition of the aryl group to a prochiral substrate. thieme-connect.com

The catalytic cycle is generally proposed to involve several key steps. wiley-vch.de First, a transmetalation occurs where the aryl group from the boronic acid is transferred to the rhodium(I) complex. This is followed by the insertion of an electron-deficient olefin (e.g., α,β-unsaturated ketones, esters, or nitroalkenes) into the aryl-rhodium bond. thieme-connect.comwiley-vch.de This migratory insertion step is typically the enantioselectivity-determining step, where the chiral ligand dictates the facial selectivity of the aryl group addition. rsc.org Finally, protonolysis of the resulting rhodium enolate intermediate releases the chiral product and regenerates the active rhodium catalyst. wiley-vch.de

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a frequently employed chiral phosphine ligand that has proven highly effective in these reactions. thieme-connect.comnih.gov For instance, rhodium complexes of BINAP catalyze the asymmetric 1,4-addition of arylboronic acids to cyclic and linear α,β-unsaturated ketones with excellent enantioselectivity, often exceeding 95% ee. thieme-connect.com Other chiral diene ligands have also been developed, some of which allow for very low catalyst loadings (down to 0.1 mol%) while maintaining high yields and enantioselectivities in additions to nitroalkenes. rsc.orgrsc.org The reaction conditions are often unique, sometimes requiring aqueous solvents and elevated temperatures to proceed efficiently. thieme-connect.com

Table 1: Examples of Chiral Ligands in Rhodium-Catalyzed Asymmetric 1,4-Additions of Arylboronic Acids
Chiral LigandSubstrate TypeTypical Enantioselectivity (% ee)Key Features
(S)-BINAPα,β-Unsaturated Ketones/Esters>95%Widely used, highly effective for various substrates. thieme-connect.com
Chiral Diene with AmideNitroalkenes>98%Allows for very low catalyst loading (0.1 mol%). rsc.org
(S,S)-DIOPα,β-Unsaturated KetonesLow (e.g., 24%)Less effective compared to BINAP. thieme-connect.com
(S,S)-CHIRAPHOSα,β-Unsaturated KetonesModerate (e.g., 40%)Less effective compared to BINAP. thieme-connect.com

Other Significant Synthetic Transformations Involving the Boronic Acid Moiety

Homologation reactions provide a powerful method for extending the carbon framework of arylboronic acids, such as this compound, by a single carbon atom. This transformation is particularly useful for synthesizing benzylic boronic esters, which are versatile intermediates in organic synthesis. nih.govacs.org The classical approach, known as the Matteson homologation, involves the reaction of an arylboronic ester with a carbenoid, like (dichloromethyl)lithium, followed by nucleophilic displacement of the chloride. uni-saarland.de This method is highly stereoselective when chiral auxiliaries are used. uni-saarland.de

More recently, palladium-catalyzed homologation methods have been developed that avoid the need for stoichiometric organometallic reagents. nih.govacs.org In this approach, the arylboronic acid reacts with a halomethylboronic acid pinacol (B44631) ester (e.g., bromomethyl Bpin) in a chemoselective Suzuki-Miyaura type cross-coupling. nih.govacs.org The reaction is enabled by the facile oxidative addition of the palladium catalyst to the C-X bond of the halomethyl Bpin reagent, a step enhanced by the α-boryl effect. nih.gov A key aspect of this process is the chemoselective transmetalation, where the free boronic acid is reactive towards transmetalation while the boronic esters (both the starting halomethyl Bpin and the product benzyl (B1604629) Bpin) are not under the optimized conditions. nih.gov This selectivity allows for a formal C1 insertion into the aryl-boron bond, directly yielding the homologated benzyl Bpin product. nih.govacs.org These products can then be used in subsequent cross-coupling reactions to access important structural motifs like diarylmethanes. acs.org

Table 2: Comparison of Homologation Methods for Arylboronic Acids
MethodHomologating AgentKey FeaturesTypical Products
Matteson Homologation(Dichloromethyl)lithium, Grignard reagentsHighly stereoselective with chiral diols; requires stoichiometric organometallics. uni-saarland.deα-Chiral substituted alkylboronic esters. uni-saarland.de
Pd-Catalyzed HomologationHalomethylboronic acid pinacol esters (e.g., bromomethyl Bpin)Organometallic-free (in the coupling step); relies on chemoselective transmetalation. nih.govacs.orgBenzylic boronic acid pinacol esters. nih.gov
Photochemical HomologationN-sulfonylhydrazonesMetal-free; proceeds via in-situ generated diazoalkane. researchgate.netBenzylboronates. researchgate.net

Protodeboronation is a chemical process where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This reaction is often an undesired side reaction in metal-catalyzed cross-couplings, leading to reduced yields. wikipedia.orged.ac.uk However, it can also be employed deliberately in synthetic strategies, for instance, to remove a boronic acid group used as a blocking or directing agent. ed.ac.ukresearchgate.net The rate of protodeboronation is highly dependent on the substrate and reaction conditions, particularly pH. wikipedia.orged.ac.uknih.gov Various mechanisms can operate, including acid-promoted, base-mediated, and metal-catalyzed pathways. ed.ac.ukresearchgate.net For electron-deficient arylboronic acids, protodeboronation can proceed via a transient aryl anion-like pathway. nih.gov

Deuterodeboronation is the analogous reaction where a deuterium (B1214612) atom is installed in place of the boronic acid moiety, providing a powerful method for site-specific isotopic labeling. acs.orgacs.org This is valuable for mechanistic studies and in the synthesis of deuterated drug molecules. Mild and efficient methods have been developed for this transformation. For example, a gold-catalyzed method allows for the regiospecific ipso-deuteration of aryl- and heteroarylboronic acids using D₂O as the deuterium source, proceeding without the need for strong acid or base additives. acs.orgacs.org Another approach utilizes the synergistic combination of a thiol, a Lewis base, and photoredox catalysis to achieve deuterodeboronation of arylboronic acids with D₂O under mild conditions, showing broad substrate scope and high deuterium incorporation. nih.gov These methods are often complementary to other deuteration techniques and are tolerant of a wide range of functional groups. acs.org

Functional Group Compatibility and Strategic Protection/Deprotection

A significant advantage of using arylboronic acids in synthesis is their compatibility with a wide array of functional groups. For a substrate like this compound, the presence of both a halogen (chloro) and a nitrile (cyano) group is generally well-tolerated under the conditions of many important reactions, particularly the Suzuki-Miyaura cross-coupling. organic-chemistry.org

The chloro group is a common reaction partner in Suzuki-Miyaura couplings, but its reactivity is typically lower than that of bromo or iodo groups. This difference in reactivity allows for selective couplings where the boronic acid reacts in the presence of a chloro substituent, which can be reserved for a subsequent transformation. The boronic acid moiety itself does not typically interfere with the chloro group under standard palladium-catalyzed cross-coupling conditions.

The nitrile group is also generally stable and inert under typical Suzuki-Miyaura conditions. nih.govbohrium.com While nitriles can undergo various transformations (e.g., hydrolysis to carboxylic acids or reduction to amines), these reactions usually require specific and often harsh conditions (strong acid/base, potent reducing agents) that are not employed in standard cross-coupling protocols. libretexts.org However, under certain transition-metal-catalyzed conditions designed specifically to activate the cyano group, boronic acids can add across the C≡N triple bond to form ketones after hydrolysis. nih.gov This reactivity is distinct from the desired C-C bond formation at the boronic acid site and highlights the importance of selecting appropriate reaction conditions to ensure chemoselectivity.

Despite their general utility, some boronic acids are unstable and prone to decomposition pathways like protodeboronation or trimerization to form boroxines. wikipedia.orgnih.gov This instability can be problematic in multi-step syntheses where the boronic acid must endure various reaction conditions. nih.gov To overcome this, the boronic acid can be protected as a more robust derivative. N-methyliminodiacetic acid (MIDA) boronates have emerged as an exceptionally effective protecting group for boronic acids. nih.govillinois.edu

MIDA boronates are typically free-flowing, crystalline solids that are remarkably stable to air, moisture, and, crucially, silica (B1680970) gel chromatography. nih.govnih.govillinois.edu This stability allows for easy purification and handling. The MIDA group protects the boron center, rendering it unreactive in Suzuki-Miyaura cross-coupling reactions under anhydrous conditions. nih.gov This protection is readily reversed under mild aqueous basic conditions (e.g., NaOH or NaHCO₃), which hydrolyze the MIDA ester to regenerate the free boronic acid for subsequent reaction. nih.govnih.gov

The robust nature of MIDA boronates and their controlled "slow-release" of the active boronic acid under specific conditions make them ideal for iterative cross-coupling (ICC). nih.govillinois.edu In an ICC strategy, a bifunctional building block, such as a halo-aryl MIDA boronate, can be coupled via its halide. The product, still containing the protected MIDA boronate, can be purified and then subjected to deprotection and a second coupling reaction at the newly liberated boronic acid site. This powerful strategy enables the systematic and controlled assembly of complex organic molecules from simple, modular building blocks. illinois.edubldpharm.com

Table 3: Stability Profile of MIDA Boronates
Condition/ReagentStabilityReference
Air / Moisture (Benchtop Storage)Stable nih.govillinois.edu
Silica Gel ChromatographyStable nih.govnih.govillinois.edu
Anhydrous Suzuki-Miyaura ConditionsStable (Unreactive) nih.gov
Aqueous Base (e.g., aq. NaOH, NaHCO₃)Unstable (Deprotects to Boronic Acid) nih.govnih.gov
Aqueous Workup (Water, Brine, aq. HCl, aq. NH₄Cl)Generally Stable nih.gov
Strong Reducing Agents (e.g., LiAlH₄)Incompatible nih.gov

Advanced Applications of 2 Chloro 3 Cyanophenyl Boronic Acid in Organic Synthesis and Materials Science

Application in the Construction of Complex Organic Molecules

The strategic placement of reactive functional groups makes (2-Chloro-3-cyanophenyl)boronic acid a potent building block for advanced organic synthesis. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with a high degree of precision and control.

This compound serves as a key precursor for the introduction of a 2-chloro-3-cyanophenyl motif into larger, more complex systems. While its application is highly specific, it provides a clear example of how polysubstituted aromatic building blocks are used to construct sophisticated heteroaromatic structures. A primary documented application is in the synthesis of allosteric inhibitors of the SH2 domain-containing protein tyrosine phosphatase-2 (SHP2), a critical target in oncology. In this context, the boronic acid is used to build a disubstituted pyrazine (B50134) core, which is a key component of the final bioactive molecule. google.com

The synthesis of biaryl and, more specifically, heterobiaryl compounds is the most prominent application of this compound. It functions as the arylboronic acid component in Suzuki-Miyaura cross-coupling reactions. This reaction is fundamental to modern organic synthesis, allowing for the coupling of sp2-hybridized carbon atoms.

In the synthesis of SHP2 inhibitors, this compound is coupled with a halogenated pyrazine derivative. This key step forges a carbon-carbon bond between the phenyl and pyrazine rings, creating the core heterobiaryl scaffold of the drug candidate. google.com The reaction demonstrates the utility of this reagent in creating highly functionalized molecules where the specific stereoelectronic properties imparted by the chloro and cyano substituents are essential for biological activity.

Table 1: Example of a Suzuki-Miyaura Coupling Reaction

Reactant 1 Reactant 2 Catalyst/Conditions Product Type Application

Role in Medicinal Chemistry Research (Focus on Synthetic Methodology)

The application of this compound is most profoundly observed in medicinal chemistry, where it is used not as a final therapeutic agent itself, but as an indispensable intermediate for creating complex drug molecules.

This compound is a key pharmaceutical intermediate. Its synthesis and use are detailed in patent literature concerning the development of novel therapeutics. google.comgoogle.com For instance, the compound can be prepared from its pinacol (B44631) ester precursor, 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, through oxidative cleavage. google.com This conversion highlights its role as a readily accessible building block for late-stage functionalization in a synthetic sequence.

The primary role of this boronic acid is to serve as the precursor to the (2-chloro-3-cyanophenyl) moiety found in a class of potent and selective allosteric SHP2 inhibitors. google.comgoogle.com SHP2 is a non-receptor protein tyrosine phosphatase that plays a role in cell growth and differentiation pathways and is a validated target for cancer therapy. google.com The precise structure of the boronic acid is crucial for the ultimate efficacy of the final inhibitor.

Table 2: Role in Pharmaceutical Synthesis

Compound Synthetic Role Target Molecule Class Therapeutic Area Reference

While its documented use is primarily for elaborating on a known heteroaromatic scaffold (substituted pyrazines), the reactivity of this compound lends itself to the potential construction of novel chemical scaffolds. The presence of three distinct functional groups—the boronic acid for coupling, the chloro group for further nucleophilic aromatic substitution, and the cyano group for various transformations (e.g., hydrolysis to a carboxylic acid, reduction to an amine)—provides multiple handles for chemical modification. This multi-functionality allows medicinal chemists to explore diverse chemical space around a core structure, a key strategy in lead optimization and the design of new molecular frameworks. However, its application in creating fundamentally new scaffolds beyond the SHP2 inhibitor class is not yet widely reported in scientific literature.

Applications in Materials Science

Currently, there is no significant body of published research or patent literature detailing the application of this compound in the field of materials science. Its utility appears to be highly concentrated in the area of pharmaceutical synthesis. Boron-containing compounds, in general, have applications in organic electronics and polymer chemistry, but this specific, highly functionalized boronic acid has not been identified as a key component in these areas to date.

Analytical and Spectroscopic Characterization Techniques in Research on 2 Chloro 3 Cyanophenyl Boronic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural elucidation of organic compounds, including derivatives of (2-Chloro-3-cyanophenyl)boronic acid. By providing detailed information about the chemical environment of specific nuclei, NMR allows for the unambiguous assignment of atomic connectivity and stereochemistry. For boronic acid derivatives, multinuclear NMR experiments, including ¹H, ¹³C, and ¹¹B NMR, are routinely employed.

Proton (¹H) NMR spectroscopy is one of the most immediate and informative methods for characterizing organic molecules. For derivatives of this compound, the ¹H NMR spectrum reveals key information about the protons on the aromatic ring and any protecting groups on the boronic acid moiety.

The aromatic region of the spectrum is of particular interest. The substitution pattern of the phenyl ring—with chloro, cyano, and boronic acid groups at positions 2, 3, and 1, respectively—results in a distinct set of signals for the three aromatic protons. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chloro and cyano groups typically shifts the signals of adjacent protons downfield (to a higher ppm value).

In a typical derivative, such as a pinacol (B44631) ester of this compound, the aromatic protons would exhibit a complex splitting pattern due to spin-spin coupling. The expected chemical shifts and coupling constants provide a unique fingerprint for the substituted phenyl ring.

Illustrative ¹H NMR Data for a this compound Pinacol Ester Derivative:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H7.8 - 8.2d~7-8
Aromatic H7.6 - 7.9t~7-8
Aromatic H7.5 - 7.8d~7-8
Pinacol -CH₃~1.35s-

Note: This table is illustrative and actual chemical shifts can vary based on the solvent and the specific derivative.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in a derivative of this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms in the phenyl ring are diagnostic. The carbon atom attached to the boron atom (C-B bond) often exhibits a broader signal due to quadrupolar relaxation of the adjacent boron nucleus. Its chemical shift is a key indicator of the presence and electronic environment of the boronic acid group. The carbons bearing the chloro and cyano substituents also have characteristic chemical shifts, influenced by the electronegativity and anisotropy of these groups. The cyano carbon itself appears in a distinct region of the spectrum.

For instance, in a pinacol ester derivative, the quaternary carbons of the pinacol group and the methyl carbons will also be readily identifiable.

Illustrative ¹³C NMR Data for a this compound Pinacol Ester Derivative:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-B~130 (often not observed or broad)
C-Cl~135-140
C-CN~115-120
Aromatic C-H~128-138
CN~115-120
Pinacol Quaternary C~84-86
Pinacol -CH₃~24-26

Note: This table is illustrative and actual chemical shifts can vary based on the solvent and the specific derivative.

Boron-11 (¹¹B) NMR spectroscopy is a specialized technique that is highly informative for compounds containing boron, such as this compound and its derivatives. The chemical shift in ¹¹B NMR is sensitive to the coordination number and the electronic environment of the boron atom.

For a tricoordinate boronic acid or its ester derivatives (e.g., pinacol esters), the boron atom is sp² hybridized. This typically results in a broad signal in the ¹¹B NMR spectrum in the range of δ 25 to 35 ppm (relative to BF₃·OEt₂). The exact chemical shift can be influenced by the substituents on the aromatic ring and the nature of the ester group. For instance, arylboronic acids generally resonate in a specific region, and the presence of electron-withdrawing groups like chloro and cyano can cause a downfield shift. sdsu.edu

This technique is particularly useful for monitoring reactions at the boron center, such as esterification or the formation of boronate complexes. A change in the coordination of the boron atom to a tetracoordinate, sp³ hybridized state, for example upon complexation with a Lewis base, would result in a significant upfield shift in the ¹¹B NMR spectrum.

Typical ¹¹B NMR Chemical Shifts for Arylboronic Acid Derivatives:

Compound TypeBoron HybridizationExpected Chemical Shift (δ, ppm)
Arylboronic Acidsp²~27-33
Arylboronic Pinacol Estersp²~30-35
Tetracoordinate Boronate Complexsp³~5-15

Note: This table provides general ranges, and specific values depend on the molecular structure and solvent.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool in the characterization of this compound derivatives for confirming molecular weight and determining elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is crucial for the unambiguous identification of newly synthesized derivatives of this compound.

By measuring the m/z value to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For derivatives of this compound, HRMS is used to confirm that the experimentally determined mass is consistent with the calculated mass for the expected molecular formula. This provides strong evidence for the successful synthesis of the target compound.

Example of HRMS Data Analysis:

For a hypothetical derivative, C₁₃H₁₄BClN₂O₂, the calculated exact mass would be compared to the experimentally measured mass.

ParameterValue
Molecular FormulaC₁₃H₁₄BClN₂O₂
Calculated Exact Mass [M+H]⁺279.0831
Experimentally Measured Mass [M+H]⁺279.0835
Mass Difference0.0004

The small difference between the calculated and measured mass would confirm the elemental composition of the synthesized molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for monitoring the progress of chemical reactions in solution. bohrium.com It allows for the direct analysis of reaction mixtures with minimal sample preparation, providing real-time information about the consumption of reactants and the formation of intermediates and products.

In the context of research on this compound derivatives, ESI-MS is frequently employed to monitor reactions such as Suzuki-Miyaura cross-coupling, esterifications, and other transformations. By taking small aliquots from the reaction mixture at different time points and analyzing them by ESI-MS, researchers can track the appearance of the desired product's molecular ion peak and the disappearance of the starting materials' peaks. This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading. The high sensitivity of ESI-MS also enables the detection of reaction intermediates, providing valuable mechanistic insights.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and the functional groups it contains.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its bonds (e.g., stretching, bending). For this compound, IR spectroscopy is crucial for confirming the presence of its key structural features.

The spectrum of a substituted phenylboronic acid typically displays several characteristic absorption bands. The boronic acid group [-B(OH)₂] gives rise to a strong and broad O-H stretching band, usually in the region of 3200-3600 cm⁻¹, which is indicative of hydrogen bonding. A strong B-O stretching vibration is also expected to appear around 1330-1380 cm⁻¹.

The aromatic ring shows C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The substitution pattern on the ring influences the exact position of these peaks. The presence of the cyano group (C≡N) is confirmed by a sharp, medium-intensity stretching band in the 2220-2260 cm⁻¹ region. The C-Cl bond exhibits a stretching vibration in the fingerprint region, typically between 700 and 800 cm⁻¹.

While specific experimental data for this compound is not widely published, the expected IR absorption frequencies can be predicted based on its structure and data from analogous compounds like 3-bromophenylboronic acid.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchBoronic Acid (-B(OH)₂)3200 - 3600Strong, Broad
Aromatic C-H StretchPhenyl Ring3000 - 3100Medium
C≡N StretchCyano Group2220 - 2260Medium, Sharp
Aromatic C=C StretchPhenyl Ring1400 - 1600Medium to Strong
B-O StretchBoronic Acid (-B(OH)₂)1330 - 1380Strong
C-Cl StretchChloro Group700 - 800Medium to Strong

Raman Spectroscopy for Aromatic Ring and Skeletal Vibrations

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It involves the inelastic scattering of monochromatic light from a laser. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for analyzing the carbon skeleton of the aromatic ring.

In the analysis of this compound, Raman spectroscopy would provide detailed information on the vibrations of the benzene (B151609) ring. The ring "breathing" mode, a symmetric expansion and contraction of the ring, typically gives a strong signal around 1000 cm⁻¹. Other characteristic peaks for the substituted phenyl ring, including C-C stretching and C-H bending, provide a unique fingerprint for the molecule. The symmetric vibrations of the C-B bond and other skeletal modes are also readily observed. These detailed spectral fingerprints are valuable for confirming the identity of the compound and for studying its interactions, for instance, its adsorption on metallic surfaces in Surface-Enhanced Raman Spectroscopy (SERS) studies. nih.gov

Table 2: Representative Raman Shifts for Phenylboronic Acid Derivatives

AssignmentVibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-H StretchPhenyl Ring~3060
C≡N StretchCyano Group~2230
Ring BreathingPhenyl Ring~1000
C-B Symmetric StretchPhenyl-Boron~1200
Trigonal Ring BendingPhenyl Ring~1030

Data is based on characteristic values for substituted phenylboronic acids. researchgate.netnih.gov

Electronic Spectroscopy

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems, such as the aromatic ring in this compound.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated system of the phenyl ring and the cyano group. The presence of the boronic acid, chloro, and cyano substituents on the ring (auxochromes and chromophores) will influence the energy of these transitions and thus the wavelength of maximum absorbance (λmax). The chlorine atom and the hydroxyl groups of the boronic acid have non-bonding electrons (n electrons), which could potentially lead to weaker n → π* transitions. The analysis of the λmax and the molar absorptivity (ε) provides insight into the extent of conjugation and the electronic structure of the molecule and its derivatives.

For example, a study on 3-bromophenylboronic acid in ethanol (B145695) showed a strong absorption peak (λmax) at approximately 286 nm, which is characteristic of the π → π* transition of the substituted aromatic ring. researchgate.net A similar absorption profile would be expected for this compound.

Table 3: Typical UV-Vis Absorption Data for a Substituted Phenylboronic Acid

Solventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Electronic Transition
Ethanol~286>1000π → π*

Data presented is for the analogous compound 3-bromophenylboronic acid. researchgate.net

Chromatographic Methods for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for separating, identifying, and quantifying components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is the most common method used for purity assessment and for monitoring the progress of reactions in which it is a reactant or product.

In a typical RP-HPLC setup, the compound is passed through a column packed with a non-polar stationary phase (e.g., C18-silica) using a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The purity of this compound can be determined by integrating the area of its corresponding peak in the chromatogram, usually detected by a UV detector set at a wavelength where the compound strongly absorbs. The presence of impurities would be indicated by additional peaks at different retention times. HPLC is also a critical tool for the purification of boronic acid derivatives on a preparative scale. waters.com

Table 4: Representative RP-HPLC Method for Analysis of Aromatic Boronic Acids

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water with an acidic modifier (e.g., 0.1% Formic Acid or Sulfuric Acid)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 270 nm
Column Temperature Ambient or controlled (e.g., 30 °C)

This table represents a generalized method based on common practices for analyzing aromatic boronic acids. waters.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, boronic acids, including this compound, are generally non-volatile due to their polarity and tendency to form intermolecular hydrogen bonds. Consequently, direct analysis by GC-MS is often not feasible. To overcome this limitation, a crucial derivatization step is employed to convert the boronic acid into a more volatile and thermally stable form.

A common and effective derivatization strategy for boronic acids is their conversion into boronate esters through reaction with a diol, such as pinacol (2,3-dimethyl-2,3-butanediol). This reaction replaces the hydroxyl groups of the boronic acid with a cyclic ester, significantly reducing the compound's polarity and increasing its volatility, thus making it amenable to GC-MS analysis. The resulting derivative, 2-(2-chloro-3-cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can be readily separated and analyzed.

In a typical research setting, the derivatization is performed by reacting this compound with an excess of pinacol in an aprotic solvent. The reaction mixture can then be directly injected into the GC-MS system. The gas chromatograph separates the volatile derivative from other components of the mixture based on its boiling point and interaction with the stationary phase of the GC column. A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is often suitable for this type of analysis.

Following separation by the gas chromatograph, the derivative enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a mass spectrum that serves as a chemical fingerprint for the compound. The fragmentation pattern can be used to confirm the structure of the derivative and, by extension, the original boronic acid. For the pinacol ester of this compound, key fragmentation patterns would include the loss of methyl groups from the pinacol moiety and cleavage of the bond between the phenyl ring and the boron atom.

The quantitative analysis of the this compound derivative can be achieved by monitoring specific ions (Selected Ion Monitoring, SIM mode), which enhances sensitivity and selectivity. An internal standard, a structurally similar compound added in a known concentration to both standards and samples, is often used to improve the accuracy and precision of the quantification.

Below is a hypothetical table summarizing typical GC-MS parameters and expected results for the analysis of the pinacol derivative of this compound.

ParameterValue/Description
Derivatization Reagent Pinacol (2,3-dimethyl-2,3-butanediol)
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate (e.g., 1-2 mL/min)
Inlet Temperature 250 °C
Injection Mode Split or splitless, depending on concentration
Oven Temperature Program Initial temp: 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Ionization Mode Electron Impact (EI) at 70 eV
Mass Scan Range 40-500 amu
Expected Retention Time Dependent on exact conditions, but typically in the mid-to-late region of the chromatogram
Characteristic m/z Ions Molecular Ion (M+), [M-15]+ (loss of CH3), and fragments corresponding to the chloro-cyanophenyl moiety.

This GC-MS methodology, centered on the derivatization to a volatile boronate ester, provides a robust and reliable approach for the qualitative and quantitative analysis of this compound in research samples.

Computational and Theoretical Chemistry Studies on 2 Chloro 3 Cyanophenyl Boronic Acid

Electronic Structure Calculations and Quantum Chemical Characterization (e.g., DFT Studies)

Analysis of Molecular Orbitals and Electronic Properties

No specific studies detailing the analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or other electronic properties of (2-Chloro-3-cyanophenyl)boronic acid are currently available. Such a study would be crucial in understanding the molecule's reactivity, particularly its behavior as an electrophile or nucleophile in chemical reactions.

Influence of Chloro and Cyano Substituents on Electronic Distribution and Reactivity

While the individual effects of chloro and cyano substituents on the electronic distribution of a benzene (B151609) ring are well-understood in a general sense, a specific computational analysis of their combined influence in this compound has not been reported. A detailed study would be needed to quantify the inductive and resonance effects of these groups in this specific substitution pattern and to predict their impact on the acidity of the boronic acid and its reactivity in cross-coupling reactions.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Analysis for Borylation and Cross-Coupling Pathways

Computational modeling, particularly transition state analysis, is a powerful tool for elucidating the mechanisms of reactions such as borylation and Suzuki-Miyaura cross-coupling. However, no computational studies have been published that specifically model the transition states involved in reactions of this compound. Such research would be valuable for understanding the regioselectivity and reaction kinetics of its transformations.

Role of Solvation and Catalysis in Reaction Energetics

The energetics of chemical reactions are significantly influenced by the solvent and the catalyst used. Computational models that incorporate these factors are essential for accurate predictions of reaction outcomes. There are currently no published studies that computationally investigate the role of solvation and catalysis in the reaction energetics of this compound.

Structure-Reactivity Relationships and Predictive Modeling for Novel Transformations

The establishment of structure-reactivity relationships through computational studies can guide the design of new chemical reactions and the prediction of their outcomes. For this compound, the lack of foundational computational data means that no such relationships have been established, nor have any predictive models for its novel transformations been developed based on theoretical calculations.

Future Directions and Emerging Research Areas for 2 Chloro 3 Cyanophenyl Boronic Acid

Development of Environmentally Benign and Sustainable Synthetic Pathways

The future of chemical manufacturing hinges on the development of sustainable processes that minimize environmental impact. For (2-Chloro-3-cyanophenyl)boronic acid, research is anticipated to move towards greener synthetic routes that reduce waste, avoid hazardous reagents, and improve energy efficiency. Traditional syntheses of arylboronic acids can involve cryogenic conditions and stoichiometric use of organometallic reagents, which present challenges for large-scale, environmentally friendly production.

Future research will likely focus on pathways that utilize more sustainable practices. This includes the exploration of alternative reaction media, such as water or bio-based solvents, to replace volatile organic compounds. Catalytic methods that avoid stoichiometric metal reagents are also a key area of interest. For instance, processes that can generate the boronic acid functionality directly from C-H bonds through borylation reactions represent a more atom-economical approach. The principles of green chemistry, such as maximizing atom economy and using renewable feedstocks, will guide the development of next-generation synthetic methods for this important building block. While specific sustainable pathways for this compound are not yet widely published, general advances in arylboronic acid synthesis, such as moving away from harsh Grignard-based methods towards milder catalytic C-H borylation, indicate a clear future direction.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The primary utility of this compound lies in its application in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The efficiency and selectivity of these reactions are critically dependent on the catalyst employed. Future research will undoubtedly focus on the discovery and development of novel catalytic systems that can couple this sterically hindered and electronically distinct boronic acid with a wider range of partners under milder conditions and with lower catalyst loadings.

Key areas of exploration include the design of advanced phosphine (B1218219) ligands for palladium catalysts, which can enhance catalyst stability and activity, particularly for challenging substrates like aryl chlorides. organic-chemistry.orgresearchgate.net New classes of air-stable palladium precatalysts are being developed that offer high efficiency and are readily prepared from commercial reagents. organic-chemistry.org Beyond palladium, catalysts based on other transition metals such as nickel, copper, and rhodium are gaining attention for their unique reactivity profiles and potential cost advantages. acs.orgacs.org For instance, rhodium-catalyzed reactions have shown promise for novel C-N bond-forming strategies involving arylboronic acids. acs.orgacs.org Supramolecular catalyst systems, such as those using cyclodextrins, offer the advantage of being water-soluble and recyclable, aligning with sustainability goals. mdpi.com The goal is to create a toolbox of catalysts that provide chemists with precise control over reaction outcomes, enabling the synthesis of complex molecules with high yields and selectivity.

Catalyst System TypeKey Features & AdvantagesPotential Application for this compound
Advanced Palladium-Phosphine Complexes High efficiency for coupling heteroaryl chlorides; high turnover numbers (TONs); air-stable precatalysts available. organic-chemistry.orgresearchgate.netEfficient coupling with a broad range of aryl and heteroaryl halides, including challenging substrates.
Supramolecular Catalysts (e.g., Pd@cyclodextrin) Water-soluble; phosphine-free; reusable and recyclable. mdpi.comGreener Suzuki-Miyaura reactions in aqueous media.
Rhodium-based Catalysts Enables novel transformations like umpolung C-N bond formation. acs.orgacs.orgAccess to novel arylamine structures not achievable through traditional coupling.
Nanoparticle Catalysts (e.g., Fe3O4@Pd NPs) Magnetically recyclable; can be used in green solvents like water. mdpi.comSustainable and scalable cross-coupling processes with easy catalyst recovery.
Photocatalysts (e.g., Metal-Organic Frameworks) Driven by sunlight; operates at ambient temperature. researchgate.netEnergy-efficient and environmentally friendly cross-coupling reactions.

Integration into Advanced Functional Materials and Optoelectronic Devices

The unique electronic properties conferred by the chloro and cyano functional groups make this compound an attractive building block for advanced functional materials. The cyano group is a strong electron-withdrawing group, while the chloro group also influences the electronic nature of the aromatic ring. This substitution pattern can be exploited to tune the optical and electronic properties of larger conjugated systems.

Future research is expected to explore the incorporation of this molecule into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. Phenylboronic acid-based materials are already being investigated for applications in fluorescence imaging and as targeted therapies in medicine due to their ability to bind with saccharides overexpressed on cancer cells. nih.govnih.gov The specific substitution pattern of this compound could be used to fine-tune the photophysical properties of such fluorescent probes. Furthermore, products derived from its cross-coupling reactions are seen as promising building blocks for organic photoelectronic applications. chemrxiv.org As the demand for sophisticated materials with tailored properties grows, the strategic use of precisely functionalized building blocks like this compound will become increasingly important.

High-Throughput Screening and Automation in Reaction Discovery and Optimization

The discovery of new reactions and the optimization of existing ones are often laborious and time-consuming processes. The fields of high-throughput screening (HTS) and laboratory automation are set to revolutionize this aspect of chemical research, with significant implications for reactions involving this compound.

Automated platforms, including microfluidic systems, can perform hundreds or even thousands of experiments in a short period, systematically varying parameters such as catalyst, ligand, base, solvent, temperature, and reaction time. researchgate.netnih.govrsc.org These systems use sophisticated algorithms, such as Design of Experiments (DoE) and Bayesian optimization, to intelligently navigate the vast experimental space and rapidly identify optimal conditions for a given transformation. chemrxiv.orgresearchgate.netresearchgate.net This approach has been successfully applied to the optimization of Suzuki-Miyaura cross-coupling reactions, significantly reducing development time. researchgate.netnih.govrsc.org

Furthermore, HTS techniques are being developed for the rapid analysis of boronic acids and their reaction products. Methods using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) allow for the analysis of a broad range of boronic acids in under a minute, facilitating real-time reaction monitoring and library screening. rsc.orgresearchgate.net High-throughput X-ray crystallography is another powerful tool for studying the interactions of boronic acids, providing structural insights that can guide inhibitor design and catalyst development. nih.govacs.org The application of these automated and high-throughput methodologies will accelerate the discovery of new applications and optimized reaction protocols for this compound.

TechnologyApplication in this compound ResearchKey Advantages
Automated Microfluidic Systems Optimization of Suzuki-Miyaura cross-coupling reactions. researchgate.netnih.govReduces reaction time and reagent consumption; allows for rapid screening of multiple variables (catalyst, ligand, temp, etc.). researchgate.netrsc.org
Bayesian Optimization & DoE Intelligent and autonomous optimization of reaction parameters (e.g., yield, selectivity). chemrxiv.orgReduces the number of experiments needed to find an optimum; provides predictive models for reaction performance. researchgate.net
High-Throughput UPLC-MS Rapid quantitative analysis of boronic acids in reaction monitoring and library screening. rsc.orgresearchgate.netHigh speed (sub-minute analysis); avoids pre-derivatization steps. researchgate.net
High-Throughput Crystallography Structural analysis of boronic acid binding to proteins or other targets. nih.govacs.orgProvides detailed structural information for rational drug and materials design.

Q & A

Q. What are the critical parameters for optimizing the synthesis of (2-Chloro-3-cyanophenyl)boronic acid to ensure high yield and purity?

Synthesis optimization requires precise control of reaction conditions:

  • Temperature : Elevated temperatures (e.g., 80–100°C) enhance reaction rates but may promote side reactions.
  • Solvent selection : Polar aprotic solvents like DMF or THF improve boronic acid stability and solubility .
  • Catalyst loading : Pd-based catalysts (e.g., Pd(PPh₃)₄) at 1–5 mol% are typical for Suzuki-Miyaura cross-coupling, but excess catalyst can lead to impurity formation .
  • Work-up protocols : Acidic quenching followed by silica gel chromatography minimizes residual boronates.

Q. What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?

  • NMR spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic acids) and ¹H/¹³C NMR to verify substitution patterns .
  • HPLC-MS : Reverse-phase HPLC coupled with mass spectrometry detects impurities and confirms molecular weight .
  • X-ray crystallography : Resolves crystal structure and validates regiochemistry .
  • FT-IR : B-O and C≡N stretching bands (~1340 cm⁻¹ and ~2230 cm⁻¹, respectively) confirm functional groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • Waste disposal : Neutralize with aqueous base (e.g., NaOH) before disposal to minimize environmental release .

Advanced Research Questions

Q. How can researchers design experiments to study the binding kinetics of this compound with diol-containing biomolecules?

  • Stopped-flow fluorescence spectroscopy : Measures rapid binding events (millisecond resolution) by monitoring fluorescence quenching/enhancement upon diol interaction .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) and affinity constants (Kd) .
  • Competitive assays : Use glucose/fructose as competitors to rank binding preferences (e.g., Kd order: fructose > glucose) .
  • Kinetic modeling : Fit data to pseudo-first-order equations to derive rate constants (kon, koff) .

Q. What computational strategies are effective for incorporating this compound into drug design?

  • Molecular docking : Simulate interactions with target enzymes (e.g., proteases) to assess binding pocket compatibility .
  • Quantum mechanical (QM) calculations : Optimize boronic acid geometry and predict pKa values (critical for binding at physiological pH) .
  • Bioisostere replacement : Substitute carboxyl or phosphate groups with boronic acid to enhance target affinity (e.g., protease inhibitors) .

Q. How can trace impurities in this compound be quantified to meet pharmaceutical-grade standards?

  • LC-MS/MS in MRM mode : Achieve ppm-level sensitivity for detecting residual boronic acid derivatives (e.g., methyl-/carboxy-phenyl analogs) .
  • Derivatization-free protocols : Direct analysis using acidic mobile phases (0.1% formic acid) improves ionization efficiency .
  • Validation parameters : Follow ICH guidelines for linearity (R² > 0.99), LOD (<0.1 ppm), and recovery (95–105%) .

Q. What environmental impact studies are relevant for this compound, and how can its ecological risks be mitigated?

  • Biodegradation assays : Use OECD 301 protocols to assess microbial degradation rates in soil/water .
  • Toxicity screening : Test on aquatic models (e.g., Daphnia magna) for LC50 values .
  • Adsorption remediation : Boronic acid-functionalized resins (e.g., PS-SBT) can capture residual compounds via diol interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.